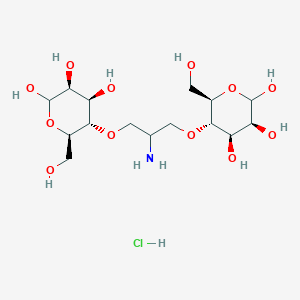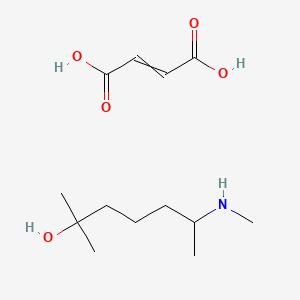
4-Cyclohexylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylpiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpiperidine-4-carboxylic acid can be achieved through several methods:
From Piperidine Derivatives: One common method involves the cyclization of piperidine derivatives with appropriate reagents to introduce the cyclohexyl group and carboxylic acid functionality.
Grignard Reagents: Another method involves the reaction of Grignard reagents with suitable precursors to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Cyclohexylpiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It is employed in studies investigating the interactions of piperidine derivatives with biological targets, such as receptors and enzymes.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-cyclohexylpiperidine-4-carboxylic Acid: This compound is similar in structure but includes a Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and applications.
4-Cyclohexylpiperidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Uniqueness
4-Cyclohexylpiperidine-4-carboxylic acid is unique due to the presence of both the cyclohexyl group and the carboxylic acid moiety, which provide distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-cyclohexylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15) |
Clave InChI |
GMYBGEFXIIIYHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(CCNCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)

![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)






![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)


